ATP disodium salt hydrate

Catalog No.
S766330
CAS No.
34369-07-8
M.F
C10H16N5Na2O14P3
M. Wt
569.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ATP disodium salt hydrate

CAS Number

34369-07-8

Product Name

ATP disodium salt hydrate

IUPAC Name

disodium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;hydrate

Molecular Formula

C10H16N5Na2O14P3

Molecular Weight

569.16 g/mol

InChI

InChI=1S/C10H16N5O13P3.2Na.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;;1H2/q;2*+1;/p-2/t4-,6-,7-,10-;;;/m1.../s1

InChI Key

NTBQNWBHIXNPRU-MSQVLRTGSA-L

SMILES

Array

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)([O-])[O-])O)O)N.O.[Na+].[Na+]

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)([O-])[O-])O)O)N.O.[Na+].[Na+]

Purinergic P2 receptor agonist. (EC50 values are 0.60 (P2X1), 1.3 (P2X3), 9.1 (P2X4) and 0.5 μM (P2X5)). Involved in extracellular signalling as a cotransmitter in all nerves, in both the central and peripheral nervous systems.
Adenosine 5′-triphosphate (ATP) is essential for biological processes including neurotransmission, signal transduction, muscle contraction and cardiac function. ATP is the major energy potential for living systems. They are released from cells under stress and play a key role in immune response. ATP release from injured neurons and consequent breakdown leads to generation of adenosine. ATP may serve as a therapeutic option in anaesthesia and intensive care medicine for the management of pain. Elevated ATP levels are indicative of cell damage and inflammation.

Adenosine 5'-triphosphate (ATP) disodium salt hydrate is a highly stable and process-compatible form of the biological energy currency . While the core triphosphate molecule is essential for driving endergonic reactions, kinase activity, and biocatalytic synthesis, the free acid form is highly unstable and difficult to handle . The disodium salt hydrate is widely procured for laboratory and industrial applications because it delivers high aqueous solubility, structural stability during freeze-thaw cycles, and a near-neutral pH profile upon dissolution [REFS-1, REFS-2]. This makes it a foundational precursor for in vitro transcription, high-throughput screening, and enzymatic cascade reactions where precise stoichiometric control and minimal spontaneous degradation are required.

Substituting ATP disodium salt with ATP free acid introduces severe processability issues; the free acid lowers the solution pH to approximately 4.0, triggering rapid acid-catalyzed hydrolysis of the phosphoanhydride bonds into ADP and AMP before the assay even begins[1]. Furthermore, substituting ultra-pure ATP disodium salt (≥99%) with standard-grade alternatives (≤95%) introduces critical levels of ADP contamination . In kinase inhibitor screening, this baseline ADP acts as a potent competitive inhibitor and destroys the signal-to-background ratio in luminescence assays, leading to skewed IC50 values and false negatives . Finally, utilizing pre-complexed ATP magnesium salts restricts formulation flexibility, preventing the independent titration of divalent cations required to optimize specific metalloenzyme kinetics .

Aqueous Solubility and Hydrolysis Prevention vs. Free Acid

ATP free acid exhibits poor aqueous solubility and generates a highly acidic environment (pK2 ~4.0) upon dissolution, which catalyzes the rapid hydrolysis of its high-energy phosphoanhydride bonds into ADP and AMP [1]. In contrast, ATP disodium salt hydrate readily achieves stable aqueous concentrations exceeding 50 mg/mL (up to 100 mg/mL) while maintaining a near-neutral pH . This eliminates the need for immediate base titration during buffer preparation and prevents spontaneous precursor degradation [REFS-1, REFS-2].

Evidence DimensionAqueous Solubility and pH Stability
Target Compound DataATP disodium salt hydrate (>50 mg/mL, near-neutral dissolution)
Comparator Or BaselineATP free acid (low solubility, highly acidic pK2 ~4.0, rapid hydrolysis)
Quantified DifferenceDisodium salt provides >50 mg/mL stable solubility without requiring manual pH neutralization.
ConditionsAqueous stock solution preparation at 0°C to 25°C.

Procuring the disodium salt prevents acid-catalyzed degradation during handling, ensuring the integrity of the triphosphate moiety for downstream assays.

Assay Signal Window Protection via High-Purity Grade Selection

In homogeneous kinase assays (e.g., ADP-Glo or Transcreener), standard-grade ATP (≤95% purity) introduces significant baseline ADP contamination, which artificially elevates background luminescence and masks the competitive equilibrium of test inhibitors[REFS-1, REFS-2]. Procuring ultra-pure ATP disodium salt (≥99% HPLC) drastically reduces pre-existing ADP, maximizing the signal-to-background (S/B) ratio . This purity level allows researchers to accurately tune ATP concentrations to the enzyme's Km without saturating the detector with contaminant product[1].

Evidence DimensionSignal-to-Background (S/B) Ratio in ADP-Detection Assays
Target Compound DataUltra-pure ATP disodium salt ≥99% (minimal baseline ADP, high S/B ratio)
Comparator Or BaselineStandard-grade ATP ≤95% (high baseline ADP, collapsed S/B ratio)
Quantified Difference≥99% purity eliminates baseline product interference, enabling detection of small catalytic turnovers.
ConditionsHigh-throughput luminescent or fluorescent ADP-detection kinase assays.

Minimizing ADP contamination is mandatory for accurately calculating IC50 values of ATP-competitive inhibitors without false negatives.

Stoichiometric Control of Divalent Cations vs. Pre-Complexed Salts

Many ATP-dependent enzymes, including kinases and ligases, require specific and often asymmetric ratios of ATP to divalent cations (e.g., Mg2+ or Mn2+) for maximum catalytic velocity [1]. Procuring pre-complexed ATP magnesium salt locks the formulation into a strict 1:1 stoichiometry, which can restrict assay performance if the enzyme requires excess free Mg2+ . ATP disodium salt hydrate acts as a flexible baseline substrate, allowing precise, independent titration of metal ions to optimize the ATP:Mg2+ ratio for diverse kinome panels[REFS-1, REFS-2].

Evidence DimensionMetal Ion Formulation Flexibility
Target Compound DataATP disodium salt (allows independent titration of Mg2+/Mn2+)
Comparator Or BaselineATP magnesium salt (fixed 1:1 ATP:Mg stoichiometry)
Quantified DifferenceDisodium salt permits unconstrained optimization of ATP:metal ratios (e.g., 1:2 or 1:5) required by specific enzymes.
ConditionsBuffer optimization for metalloenzyme activation.

Provides the necessary formulation flexibility to establish optimal initial rate conditions across diverse biochemical assays.

High-Throughput Kinase Inhibitor Screening (HTS)

Utilizing ultra-pure ATP disodium salt prevents baseline ADP contamination, ensuring robust signal-to-background ratios in luminescent ADP-detection assays and allowing accurate IC50 determination for ATP-competitive inhibitors .

In Vitro Transcription (IVT) and mRNA Manufacturing

Acting as a highly soluble, stable nucleotide source for RNA polymerases, where the disodium salt allows independent optimization of Mg2+ concentrations to maximize RNA yield without premature substrate hydrolysis.

Biocatalytic Cascade Reactions

Serving as a stable phosphate donor in industrial enzymatic synthesis, where the high aqueous solubility (>50 mg/mL) of the disodium salt enables concentrated, scalable reaction conditions .

Hydrogen Bond Acceptor Count

18

Hydrogen Bond Donor Count

6

Exact Mass

568.97019976 Da

Monoisotopic Mass

568.97019976 Da

Heavy Atom Count

34

Use Classification

Cosmetics -> Skin conditioning

General Manufacturing Information

Adenosine 5'-(tetrahydrogen triphosphate), sodium salt (1:2): ACTIVE

Dates

Last modified: 08-15-2023

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